1-Bromo-3-((4-methoxybenzyl)oxy)benzene
Description
1-Bromo-3-((4-methoxybenzyl)oxy)benzene is a brominated aromatic compound featuring a benzyloxy substituent with a para-methoxy group. Its structure consists of a central benzene ring substituted with a bromine atom at position 1 and a 4-methoxybenzyl ether group at position 2.
The presence of the electron-donating methoxy group on the benzyl moiety distinguishes it from halogenated analogs (e.g., 9e with a 4-bromobenzyl group) and influences its electronic properties, solubility, and reactivity. Such derivatives are typically characterized via $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry to confirm regiochemistry and purity, as demonstrated for related compounds in and .
Properties
Molecular Formula |
C14H13BrO2 |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
1-bromo-3-[(4-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h2-9H,10H2,1H3 |
InChI Key |
CDKYZBLXXLKIPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., 4-Br in 9e) deshield aromatic protons, shifting $ ^1H $ NMR signals downfield compared to electron-donating groups (e.g., 4-OCH$_3$ in the target compound). For example, the methoxy group in the target compound would likely produce upfield shifts for adjacent protons due to its +M effect .
- Synthetic Yields : Halogenated derivatives (9b, 9c) show marginally higher yields (92–93%) than alkyl-substituted analogs (9f, 9g: 86–87%), possibly due to enhanced leaving-group ability or stabilization of intermediates in nucleophilic substitutions .
- Mass Spectrometry : Compounds with heavier substituents (e.g., 9e, [M+H]$^+$ = 343.1) exhibit higher molecular weights, consistent with bromine’s mass contribution .
Comparison with Alkoxy and Heteroatom-Substituted Analogs
- 1-Bromo-3-(butoxymethyl)benzene (3c, ) : The butoxy chain increases lipophilicity but reduces aromatic conjugation, leading to distinct solubility and reactivity profiles compared to benzyloxy derivatives.
- 1-Bromo-3-(hexyloxy)benzene (3f, ) : Longer alkoxy chains further enhance hydrophobicity, impacting applications in drug delivery or polymer chemistry.
- 1-Bromo-3-(2-fluoropropyl)benzene (F6, ): Fluorination at a non-aromatic position modifies steric and electronic properties, as evidenced by $ ^{19}F $ NMR signals at δ -180 to -190 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
